molecular formula C18H23ClN2O5S B12638649 [2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

[2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B12638649
M. Wt: 414.9 g/mol
InChI Key: GKHHZCYOAZYURJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: is a complex organic compound with a molecular formula of C18H23ClN2O5S . This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a dioxido-thiazinan moiety, and a spiro-linked azaspirodecane unit. The compound’s molecular weight is approximately 414.904 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functionalization. The key steps include:

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Formation of the Thiazinan Moiety: The thiazinan ring is introduced through a cyclization reaction involving sulfur-containing reagents like thioamides or thioureas.

    Spiro-Linkage Formation: The spiro-linked azaspirodecane unit is synthesized via a spirocyclization reaction, often involving aziridines or azetidines as intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions. It can serve as a probe to investigate the function of specific proteins or enzymes.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone stands out due to its spiro-linked azaspirodecane unit. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone , identified by its CAS number 1401592-41-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O5S2C_{17}H_{18}ClN_{3}O_{5}S_{2} with a molecular weight of approximately 443.9 g/mol . Its structure features a chloro-substituted phenyl group, a thiazinane ring with a sulfone group, and an azaspiro structure, which contributes to its unique chemical properties.

Structural Representation

PropertyDetails
Molecular Formula C₁₇H₁₈ClN₃O₅S₂
Molecular Weight 443.9 g/mol
CAS Number 1401592-41-3

Anticancer Potential

The unique combination of functional groups in this compound suggests potential anticancer activity. Compounds that interact with DNA or inhibit specific enzymes involved in cancer cell proliferation have been shown to be effective in preclinical studies. Investigating the binding affinity of this compound to known cancer-related targets could provide insights into its therapeutic potential.

The proposed mechanism of action involves the interaction of the compound with biological targets such as enzymes or receptors. The presence of both chloro and sulfone groups may enhance its ability to form stable complexes with proteins, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or disruption of cellular signaling pathways .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of structurally related compounds, revealing that thiazolidinones exhibited significant inhibition against various pathogens. While direct studies on 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone are scarce, it is reasonable to predict similar outcomes based on its structural analogs.

Potential in Cancer Therapy

Research focusing on similar azaspiro compounds has shown promising results in targeting cancer cells. For instance, compounds that disrupt microtubule formation or inhibit topoisomerases have demonstrated efficacy in cancer treatment. Further investigation into this compound's ability to affect such pathways could reveal valuable therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
2-Chloro-N-(2,5-dimethoxyphenyl)-4-(1,1-dioxido...)Dimethoxy substitution; different activity profileAntimicrobial effects reported
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acidLacks chloro group; simpler structureLimited data; potential activity
N-[2-(phenylsulfanyl)ethyl]benzamideSimilar core structure; different interactionsAnticancer properties noted

Properties

Molecular Formula

C18H23ClN2O5S

Molecular Weight

414.9 g/mol

IUPAC Name

[2-chloro-4-(1,1-dioxothiazinan-2-yl)phenyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

InChI

InChI=1S/C18H23ClN2O5S/c19-16-13-14(21-7-1-2-12-27(21,23)24)3-4-15(16)17(22)20-8-5-18(6-9-20)25-10-11-26-18/h3-4,13H,1-2,5-12H2

InChI Key

GKHHZCYOAZYURJ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)Cl

Origin of Product

United States

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